molecular formula C15H25BN2O4 B1413741 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester CAS No. 1940181-85-0

3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester

Cat. No.: B1413741
CAS No.: 1940181-85-0
M. Wt: 308.18 g/mol
InChI Key: JDTCUBIZWHQSPK-UHFFFAOYSA-N
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Description

This compound (CAS: 1940181-85-0) is a boronate ester with a pentanoic acid methyl ester chain attached to a pyrazole ring. Its molecular formula is C₁₅H₂₅BN₂O₄, and molecular weight is 308.19 g/mol . The structure combines a pinacol-protected boron moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with a pyrazole heterocycle, enabling participation in Suzuki-Miyaura cross-coupling reactions. The pentanoic acid methyl ester group enhances solubility in organic solvents and provides a handle for further functionalization, such as hydrolysis to a carboxylic acid.

Properties

IUPAC Name

methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O4/c1-7-12(8-13(19)20-6)18-10-11(9-17-18)16-21-14(2,3)15(4,5)22-16/h9-10,12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTCUBIZWHQSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester is a boron-containing organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H17BO4C_{12}H_{17}BO_4 with a molecular weight of 268.14 g/mol. The presence of the dioxaborolane moiety is significant for its biological interactions.

PropertyValue
Molecular FormulaC12H17BO4
Molecular Weight268.14 g/mol
CAS Number250726-93-3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this structure have been shown to inhibit various enzymes. For instance, studies indicate that boron-containing compounds can inhibit cholinesterase enzymes, which are crucial in neurotransmitter regulation .
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various bacterial strains. The lipophilicity of these compounds often correlates with their antibacterial efficacy .
  • Anticancer Potential : Research indicates that related compounds may possess selective cytotoxicity against tumorigenic cell lines, suggesting potential applications in cancer therapy .

Study 1: Cholinesterase Inhibition

A study investigated the cholinesterase inhibitory activity of related pyrazole derivatives. The results showed that certain derivatives had IC50 values comparable to known inhibitors like physostigmine, indicating potential for treating neurodegenerative diseases .

Study 2: Antimicrobial Efficacy

In vitro tests were conducted to evaluate the antimicrobial activity of various boron-containing compounds. The results demonstrated that these compounds exhibited moderate to significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Study 3: Anticancer Activity

Another research project focused on the cytotoxic effects of related structures on cancer cell lines. The study reported that these compounds induced apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism that could be harnessed for therapeutic purposes .

Scientific Research Applications

Medicinal Chemistry

The incorporation of the pyrazole moiety is significant in drug design due to its ability to modulate biological activity. Research indicates that compounds containing pyrazole derivatives often exhibit anti-inflammatory and analgesic properties. For instance, studies have shown that related pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .

Catalysis

The dioxaborolane group is known for its utility in organic synthesis as a boron source. It can facilitate various reactions such as:

  • Suzuki Coupling Reactions : This reaction is pivotal in forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals .
  • Boronic Acid Derivatives : The compound can serve as a precursor to boronic acids, which are crucial in cross-coupling reactions.

Material Science

Compounds like 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester can be utilized in the development of advanced materials. Their unique structural features make them suitable for:

  • Polymeric Materials : They can enhance the mechanical and thermal properties of polymers when incorporated into polymer matrices.
  • Nanotechnology : The compound's boron content allows for potential applications in creating boron-containing nanomaterials with specific electronic properties.

Case Studies

Several studies highlight the applications of similar compounds:

Case Study 1: Anti-inflammatory Activity

A study demonstrated that pyrazole derivatives exhibited significant inhibition of COX enzymes. The synthesized compound showed comparable efficacy to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent .

Case Study 2: Catalytic Applications

In another research effort, a boron-containing compound was utilized in Suzuki coupling reactions to synthesize complex organic molecules efficiently. The results indicated high yields and selectivity, affirming the compound's utility in synthetic organic chemistry .

Comparison with Similar Compounds

Structural and Functional Differences

  • Chain Length and Solubility: The target compound’s pentanoic acid methyl ester chain provides superior solubility in non-polar solvents compared to shorter analogs like ethyl acetate derivatives (e.g., ) or aromatic systems (e.g., ).
  • Reactivity in Cross-Coupling : The electron-rich pyrazole-boronate ester facilitates Suzuki-Miyaura reactions (). However, substituents like nitriles () or tert-butyl carbamates () may alter reaction kinetics due to electronic or steric effects.
  • Functional Group Versatility : The methyl ester in the target compound allows hydrolysis to a carboxylic acid, enabling conjugation or salt formation, whereas benzoic acid derivatives () are inherently acidic and may require different handling.

Preparation Methods

Synthesis of the Boronate Ester Intermediate

Methodology:

The initial step involves synthesizing the boronate ester precursor, typically a phenyl or heteroaryl boronic ester, which is crucial for subsequent coupling reactions. The common approach utilizes the reaction of aryl halides with bis(pinacolato)diboron (B2Pin2) via palladium-catalyzed borylation.

Representative Procedure:

  • Reactants: A suitable halogenated precursor (e.g., brominated pyrazolyl derivative) and B2Pin2.
  • Catalyst: Pd(dppf)Cl2 (palladium(II) chloride complex with 1,1'-bis(diphenylphosphino)ferrocene).
  • Base: Potassium acetate (KOAc).
  • Solvent: 1,4-dioxane.
  • Conditions: Heating at 80°C for 20 hours under inert atmosphere (nitrogen or argon).

Reaction:

Ar–Br + B2Pin2 → Ar–BPin

Notes:

  • This method ensures high yields (~45%) of the boronate ester, as reported in similar indole and phenyl systems.
  • The reaction is sensitive to moisture; anhydrous conditions are maintained.

Coupling to the Pyrazolyl Core

Methodology:

The boronate ester undergoes Suzuki-Miyaura cross-coupling with a suitable halogenated pyrazol derivative bearing a leaving group (e.g., bromide or iodide). This step attaches the boronate moiety to the pyrazol ring.

Representative Procedure:

Reaction:

Pyrazol–X + Ar–BPin → Pyrazol–Ar

Notes:

  • The reaction typically proceeds with high efficiency, yielding the pyrazolyl-boronate intermediate necessary for further functionalization.

Conversion to the Methyl Ester of Pentanoic Acid

Methodology:

The next step involves attaching the pentanoic acid methyl ester moiety to the pyrazolyl-boronate intermediate. This can be achieved via nucleophilic substitution or acylation strategies, often involving activated carboxylic acid derivatives.

Representative Procedure:

  • Activation of pentanoic acid as its methyl ester (e.g., methyl pentanoate).
  • Coupling with the pyrazolyl-boronate derivative under basic conditions, possibly facilitated by a coupling reagent such as DCC or EDC.

Reaction:

Pyrazolyl–BPin + methyl pentanoate derivative → pyrazolyl-pentanoic acid methyl ester

Notes:

  • The esterification step may involve direct esterification or transesterification, depending on the functional groups present.

Introduction of the 4,4,5,5-Tetramethyl-dioxaborolan-2-yl) Group

Methodology:

The tetramethyl-dioxaborolane group is introduced via selective borylation of the aromatic or heteroaromatic ring, often through electrophilic borylation or directed lithiation followed by boron trapping.

Research Findings:

  • Electrophilic borylation using boron reagents such as BCl3 or boron hydrides, followed by quenching with pinacol, yields the desired tetramethyl-dioxaborolane derivative.
  • Alternatively, direct synthesis of the boronate ester can be achieved through transesterification of pre-formed boronic acids with pinacol.

Final Functionalization and Purification

Methodology:

The final compound is obtained after deprotection, esterification, or other necessary modifications. Purification typically involves silica gel chromatography, utilizing solvent systems such as dichloromethane/methanol or hexane/ethyl acetate.

Research Data:

  • Yields of the overall process vary but can reach up to 72% for key intermediates.
  • Reaction conditions are optimized for temperature, solvent, and catalyst loading to maximize purity and yield.

Data Summary Table

Step Method Reagents Conditions Yield Key Notes
1 Palladium-catalyzed borylation B2Pin2, Pd(dppf)Cl2, KOAc 80°C, 20h, inert atmosphere ~45% Moisture-sensitive, high efficiency
2 Suzuki coupling Halogenated pyrazol, boronate ester 80°C, 20h High Selective, high yield
3 Esterification Methyl pentanoate derivatives Reflux, coupling reagents Variable Purification via chromatography
4 Boronate group introduction Electrophilic borylation Controlled temperature Variable Transesterification possible
5 Final purification Silica gel chromatography Standard conditions Up to 72% Ensures high purity

Research Findings and Notes

  • The synthesis relies heavily on palladium-catalyzed cross-coupling reactions, which are well-established for constructing complex boronate esters and heteroaryl compounds.
  • The use of inert atmospheres and anhydrous conditions is critical for high yields and purity.
  • The tetramethyl-dioxaborolane moiety's introduction is facilitated by electrophilic borylation techniques, which have been optimized for aromatic systems.
  • Purification strategies are vital for removing residual catalysts and by-products, ensuring the compound's suitability for subsequent biological or material applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions (e.g., catalysts, solvents) be systematically optimized?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of the pyrazole core. First, introduce the dioxaborolane moiety through a palladium-catalyzed Miyaura borylation reaction, as demonstrated for analogous pyridine-boronate esters (e.g., using Pd(dppf)Cl₂, KOAc, and 1,4-dioxane at 80–100°C) . Subsequent alkylation of the pyrazole nitrogen with methyl pentanoate derivatives may require base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF). Optimization should include screening catalysts (e.g., Pd vs. Ni), solvent polarity, and temperature gradients to maximize yield. Monitor intermediates via TLC and LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • ¹H/¹³C NMR : The dioxaborolane’s methyl groups appear as a singlet at δ 1.0–1.3 ppm. The pyrazole C-H protons resonate near δ 7.5–8.5 ppm, split by coupling with adjacent substituents .
  • IR : B-O stretching vibrations in dioxaborolane are observed at ~1350–1310 cm⁻¹, while ester carbonyl (C=O) appears at ~1720 cm⁻¹ .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. For example, a compound with C₁₈H₂₈BN₂O₄ would show a theoretical m/z of 365.2145 .

Q. What purification strategies effectively isolate this compound from byproducts like unreacted boronate esters or ester hydrolysis products?

  • Methodological Answer : Use silica gel chromatography with gradients of ethyl acetate/hexane (10–50%) to separate polar esters from non-polar boronate intermediates. For persistent impurities, employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Monitor for ester hydrolysis (e.g., free carboxylic acid formation) via pH-sensitive TLC stains (ninhydrin) .

Advanced Research Questions

Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what mechanistic insights explain observed side reactions?

  • Methodological Answer : The dioxaborolane acts as a transient protecting group, enabling regioselective coupling. However, steric hindrance from tetramethyl substituents may slow transmetallation. Mechanistic studies using ¹¹B NMR can track boronate activation. Side reactions (e.g., protodeboronation) are mitigated by anhydrous conditions and aryl electrophiles with electron-withdrawing groups .

Q. What stability challenges arise under acidic/basic conditions, and how can degradation pathways be mitigated during storage or reaction?

  • Methodological Answer : The ester group is prone to hydrolysis in aqueous acidic/basic media. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) show degradation via ester cleavage. Store under inert atmosphere at –20°C with molecular sieves. Use buffered reaction conditions (pH 6–8) to suppress hydrolysis .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in pyrazole functionalization or boronate ester reactivity?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states for pyrazole alkylation, revealing preferential substitution at the less sterically hindered nitrogen. For boronate esters, Fukui indices identify nucleophilic sites susceptible to electrophilic attack .

Q. How should researchers resolve contradictions in reported yields or selectivity across studies using similar boronate esters?

  • Methodological Answer : Discrepancies often stem from trace moisture or oxygen in reactions. Replicate studies under rigorously anhydrous conditions (Schlenk line). Compare catalyst loadings (e.g., 1–5 mol% Pd) and ligand effects (e.g., SPhos vs. XPhos). Use Design of Experiments (DoE) to statistically isolate critical variables .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester

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